2-Isopropyl-N-octylaniline
Overview
Description
2-Isopropyl-N-octylaniline is an organic compound with the molecular formula C17H29N and a molecular weight of 247.43 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes an isopropyl group and an octyl group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-octylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with isopropyl bromide and octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-N-octylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydroxide
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated aniline derivatives
Scientific Research Applications
2-Isopropyl-N-octylaniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor for the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Isopropyl-N-octylaniline involves its interaction with specific molecular targets, primarily through its aniline moiety. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. These interactions are crucial in proteomics research, where the compound is used to probe protein-protein interactions .
Comparison with Similar Compounds
N-(p-n-Pentyloxybenzylidene)-p-n-octylaniline: This compound exhibits similar structural features but includes a pentyloxybenzylidene group instead of an isopropyl group.
N-(p-n-Alkoxybenzylidene)-p-n-alkylanilines: These compounds share the aniline core but differ in the alkyl and alkoxy substituents.
Uniqueness: 2-Isopropyl-N-octylaniline is unique due to its specific combination of isopropyl and octyl groups attached to the aniline ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .
Properties
IUPAC Name |
N-octyl-2-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-10,12-13,15,18H,4-8,11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBLBWIXKCRXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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